molecular formula C22H26N2O B5638988 5-[(4-methyl-1-piperidinyl)acetyl]-10,11-dihydro-5H-dibenzo[b,f]azepine

5-[(4-methyl-1-piperidinyl)acetyl]-10,11-dihydro-5H-dibenzo[b,f]azepine

Cat. No. B5638988
M. Wt: 334.5 g/mol
InChI Key: ZHWQVVWSFHSSAO-UHFFFAOYSA-N
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Description

The compound "5-[(4-methyl-1-piperidinyl)acetyl]-10,11-dihydro-5H-dibenzo[b,f]azepine" belongs to a class of organic compounds known for their tricyclic structure, which includes two benzene rings fused to an azepine system. This structure is significant in medicinal chemistry due to its impact on the compound's chemical and physical properties.

Synthesis Analysis

The synthesis involves several steps, starting from simpler aromatic compounds and incorporating the piperidinyl group. Notably, the synthesis processes typically involve ring closure reactions, such as Friedel-Crafts cyclization, which are crucial for forming the tricyclic structure characteristic of this compound. The synthesis details for related compounds can be found in the works by Ji (2002) and Shankar et al. (2014) (Ji, 2002), (Shankar et al., 2014).

Molecular Structure Analysis

The crystal and molecular structure analysis reveals that the compound exhibits specific configurations and conformations. According to Shankar et al. (2014), the compound crystallizes in the orthorhombic system, with significant deviations in the nitrogen atom positions, indicating a boat conformation of the azepine ring (Shankar et al., 2014).

Chemical Reactions and Properties

This compound participates in various chemical reactions, including cycloaddition and Michael addition reactions. These reactions are critical for functionalizing the compound and for further derivatization. For instance, Bennett and Cann (1994) discuss reactions involving related azepine derivatives (Bennett & Cann, 1994).

Physical Properties Analysis

The physical properties, such as melting points, solubility, and crystal structure, are determined by the compound’s specific structure. While specific data for this compound may not be readily available, similar compounds exhibit distinct physical properties based on their crystalline structure and intermolecular interactions, as detailed by Shankar et al. (2014) (Shankar et al., 2014).

Chemical Properties Analysis

The chemical properties, such as reactivity and stability, are influenced by the compound's molecular structure. The presence of the azepine ring and the piperidinyl group plays a significant role in its chemical behavior, particularly in reactions like cycloadditions and Michael additions, as reported by Bennett and Cann (1994) (Bennett & Cann, 1994).

Future Directions

The future research directions could involve exploring the biological activity of this compound. Given the known activities of other dibenzazepine and piperidine derivatives, it could be of interest in the development of new pharmaceuticals .

properties

IUPAC Name

1-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)-2-(4-methylpiperidin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O/c1-17-12-14-23(15-13-17)16-22(25)24-20-8-4-2-6-18(20)10-11-19-7-3-5-9-21(19)24/h2-9,17H,10-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHWQVVWSFHSSAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)CC(=O)N2C3=CC=CC=C3CCC4=CC=CC=C42
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(10,11-Dihydro-5H-dibenzo[B,F]azepin-5-YL)-2-(4-methylpiperidino)-1-ethanone

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